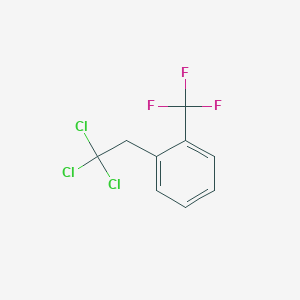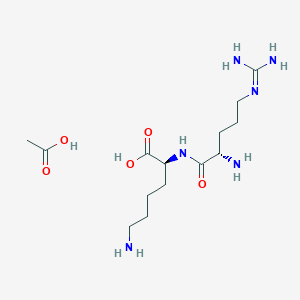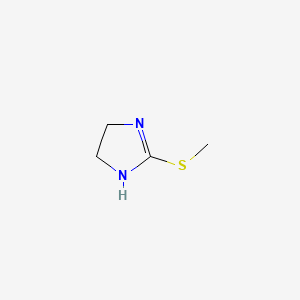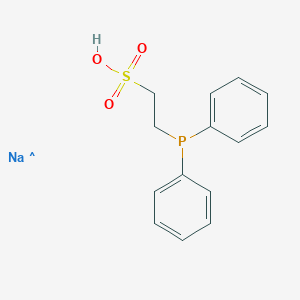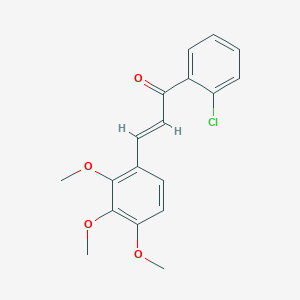
(2E)-1-(2-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(2-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as 2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one, is a synthetic compound that has been used for its various applications in scientific research. It is a versatile compound that can be used as a building block in organic synthesis, as a reagent for various chemical transformations, and as a precursor in the synthesis of other compounds.
科学的研究の応用
2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one is used in various scientific research applications. It is used as a building block in organic synthesis for the preparation of other compounds. It has been used as a reagent for the synthesis of various heterocyclic compounds such as thiophenes, pyrroles, and pyridines. It is also used as a reagent for the preparation of various pharmaceutical compounds. Additionally, it has been used as a precursor in the synthesis of various natural products and biologically active compounds.
作用機序
The mechanism of action of 2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the synthesis of other compounds. It is believed to interact with the active site of the enzyme, preventing the substrate from binding, thus preventing the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one are not yet fully understood. However, it is believed that the compound has the potential to act as an inhibitor of certain enzymes involved in the synthesis of other compounds, as well as to interact with the active site of the enzyme, preventing the substrate from binding, thus preventing the formation of the desired product. Additionally, it has been suggested that the compound may have the potential to act as an anti-inflammatory agent.
実験室実験の利点と制限
The use of 2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one in laboratory experiments has several advantages. It is a versatile compound that can be used as a building block in organic synthesis, as a reagent for various chemical transformations, and as a precursor in the synthesis of other compounds. Additionally, it is a relatively inexpensive compound and is readily available from chemical suppliers. However, the use of this compound in laboratory experiments also has certain limitations. The compound is sensitive to light and air, and thus must be stored in a dark, airtight container. Additionally, the compound is toxic and should be handled with care.
将来の方向性
There are several potential future directions for the use of 2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one. One potential direction is to further explore the compound’s potential as an inhibitor of certain enzymes involved in the synthesis of other compounds. Additionally, further research could be conducted to explore the compound’s potential as an anti-inflammatory agent. Finally, further research could be conducted to explore the compound’s potential as a precursor in the synthesis of other compounds, as well as to explore its potential as a reagent for various chemical transformations.
合成法
2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one can be synthesized from the reaction of 2-chlorophenol with 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through an aldol condensation, resulting in the formation of a β-hydroxyaldehyde intermediate which is then converted to the desired product. The reaction can be carried out in a single-pot process and yields the product in high yields.
特性
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4/c1-21-16-11-9-12(17(22-2)18(16)23-3)8-10-15(20)13-6-4-5-7-14(13)19/h4-11H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCORLPYMAOIOZ-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

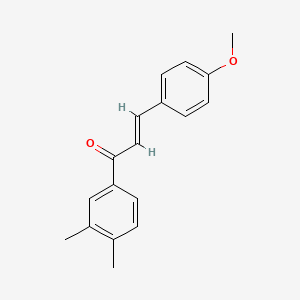





![Ethyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate](/img/structure/B6359049.png)

